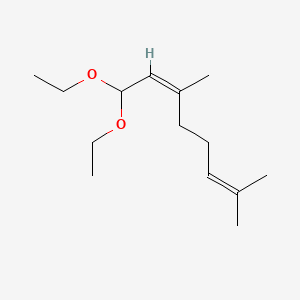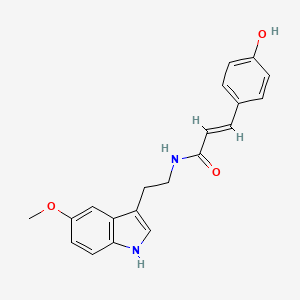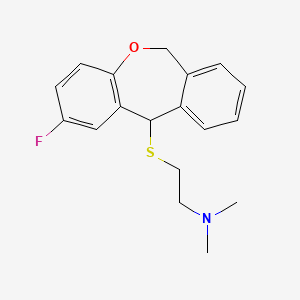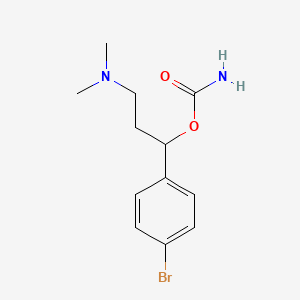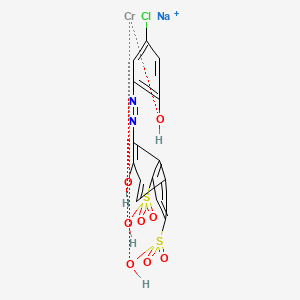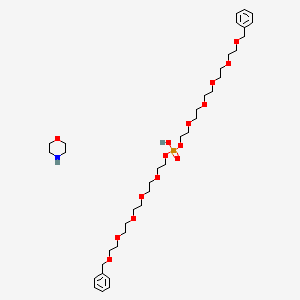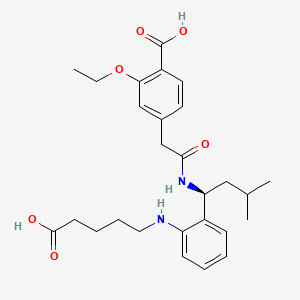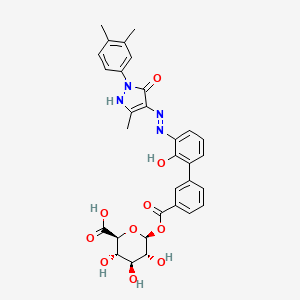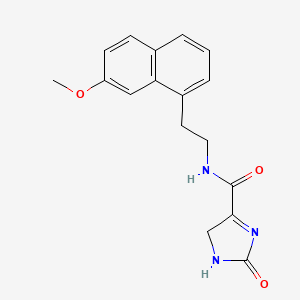
1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- typically involves multi-step organic reactions. The starting materials may include imidazole derivatives and naphthalene-based compounds. Common synthetic routes may involve:
Condensation Reactions: Combining imidazole derivatives with naphthalene-based compounds under acidic or basic conditions.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for yield and purity, often involving:
Catalysts: Metal catalysts like palladium or platinum to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to convert specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Common products may include various substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- has several scientific research applications, including:
Medicinal Chemistry: Used in the development of pharmaceuticals for treating various diseases.
Biological Studies: Investigating its effects on biological systems and pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-4-carboxamide Derivatives: Compounds with similar structures but different substituents.
Naphthalene-Based Compounds: Other compounds containing naphthalene moieties.
Uniqueness
1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo- is unique due to its specific combination of imidazole and naphthalene structures, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
138113-01-6 |
|---|---|
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
BCBJOMAYLHQYKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC(=O)NC3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


